

Physicochemical Properties of Dichlobenil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dichlobenil*

Cat. No.: *B1670455*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Dichlobenil** (2,6-dichlorobenzonitrile), a widely used herbicide. The information presented is intended for laboratory use by researchers, scientists, and professionals in drug development and environmental science. This document summarizes key quantitative data in structured tables, details experimental protocols for property determination, and includes visualizations of its primary degradation pathway and a general experimental workflow.

Core Physicochemical Data

Dichlobenil is a white crystalline solid that acts as a potent inhibitor of cellulose biosynthesis. [1] Understanding its physicochemical properties is crucial for its effective and safe use in a laboratory setting, as well as for assessing its environmental fate and potential toxicological impacts.

Table 1: Chemical Identification of Dichlobenil

Property	Value
IUPAC Name	2,6-dichlorobenzonitrile[2][3][4]
CAS Number	1194-65-6[2][3][5][6]
Molecular Formula	C ₇ H ₃ Cl ₂ N[3][5][7]
Canonical SMILES	C1=CC(=C(C(=C1)Cl)C#N)Cl[8]
InChI	InChI=1S/C7H3Cl2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H[2][5]
InChIKey	YOYAIZYFCNQIRF-UHFFFAOYSA-N[2][5]

Table 2: Physical and Chemical Properties of Dichlobenil

Property	Value	Temperature (°C)	Pressure
Molecular Weight	172.01 g/mol [1][5][7]	-	-
Melting Point	144-146 °C[5][6]	-	760 mmHg
Boiling Point	270 °C[6][9][10]	-	760 mmHg
Water Solubility	18 - 25 mg/L[11][12]	20 - 25	-
Vapor Pressure	7.3 x 10 ⁻² mPa	20	-
logP (Octanol-Water Partition Coefficient)	2.74[10][13]	-	-
pKa	Not applicable (no dissociation)[2]	25	-
Henry's Law Constant	1.0 x 10 ⁻⁵ atm·m ³ /mol	25	-

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of **Dichlobenil**, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (EPA).

Determination of Melting Point/Melting Range

Guideline: OECD Test Guideline 102; EPA OPPTS 830.7220

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. This property is a crucial indicator of purity.

Methodology (Capillary Method):

- Sample Preparation: A small amount of finely powdered, dry **Dichlobenil** is packed into a capillary tube to a height of 2-4 mm.
- Apparatus: A calibrated melting point apparatus with a heated block or oil bath and a thermometer or temperature sensor is used.
- Procedure:
 - The capillary tube is placed in the heating block/bath.
 - The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
 - The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely molten are recorded. This range is the melting range.
- Data Analysis: The melting point is reported as a range of temperatures. For a pure substance, this range is typically narrow.

Determination of Water Solubility

Guideline: OECD Test Guideline 105; EPA OPPTS 830.7840

Principle: Water solubility is the maximum concentration of a substance that can dissolve in water at a specific temperature.

Methodology (Flask Method):

- Sample Preparation: An excess amount of **Dichlobenil** is added to a known volume of distilled water in a flask.
- Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) in a constant temperature water bath (e.g., 20 °C or 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
- Phase Separation: The suspension is allowed to stand to let undissolved particles settle. The saturated aqueous solution is then separated from the solid phase, typically by centrifugation or filtration.
- Analysis: The concentration of **Dichlobenil** in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Data Analysis: The water solubility is expressed in mg/L or g/100 mL at the specified temperature.

Determination of Vapor Pressure

Guideline: OECD Test Guideline 104; EPA OPPTS 830.7950

Principle: Vapor pressure is the pressure exerted by the vapor of a substance in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature.

Methodology (Gas Saturation Method):

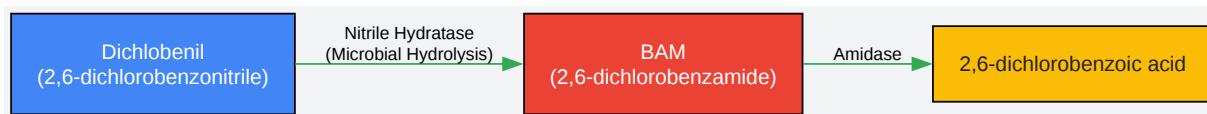
- Apparatus: A stream of an inert gas (e.g., nitrogen) is passed at a known flow rate through or over a sample of **Dichlobenil** maintained at a constant temperature.
- Saturation: The gas stream becomes saturated with the vapor of **Dichlobenil**.
- Trapping: The vapor is then trapped from the gas stream using a suitable sorbent material or by condensation in a cold trap.
- Quantification: The amount of **Dichlobenil** trapped is quantified using an appropriate analytical technique (e.g., Gas Chromatography).

- Calculation: The vapor pressure is calculated from the amount of substance collected, the volume of gas passed through, and the temperature, using the ideal gas law.

Determination of Octanol-Water Partition Coefficient (logP)

Guideline: OECD Test Guideline 107 (Shake Flask Method) or OECD 117 (HPLC Method);
EPA OPPTS 830.7550

Principle: The octanol-water partition coefficient (K_{ow} or P) is a measure of the ratio of the concentration of a chemical in octanol to its concentration in water at equilibrium. It indicates the lipophilicity of a substance.

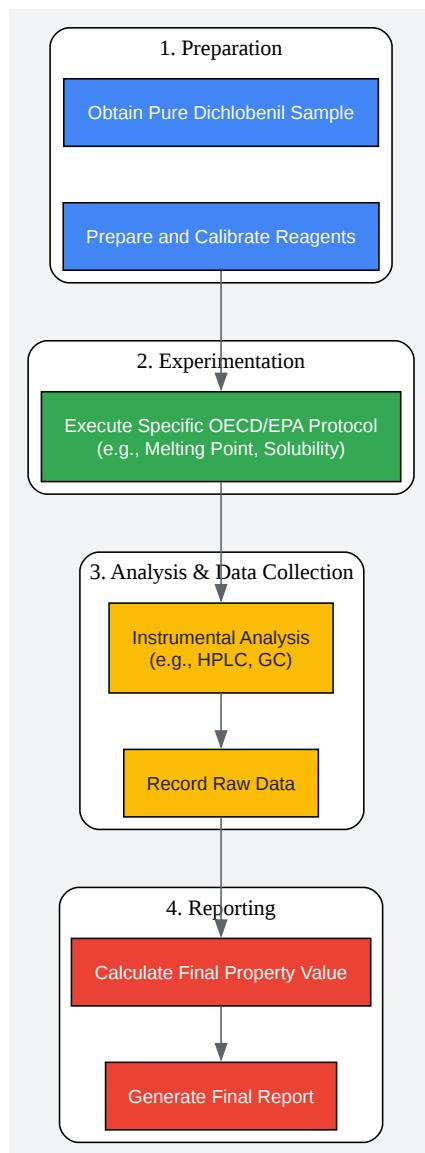

Methodology (Shake Flask Method):

- Preparation: A small amount of **Dichlobenil** is dissolved in a mixture of n-octanol and water (both phases mutually saturated) in a separatory funnel.
- Equilibration: The funnel is shaken to allow for the partitioning of **Dichlobenil** between the two phases until equilibrium is reached.
- Phase Separation: The mixture is allowed to stand until the octanol and water layers are clearly separated. Centrifugation may be used to enhance separation.
- Analysis: The concentration of **Dichlobenil** in both the octanol and water phases is determined by a suitable analytical method (e.g., HPLC).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (logP).

Visualizations

Degradation Pathway of Dichlobenil

Dichlobenil is known to degrade in the environment, primarily through microbial action, into the more persistent and mobile metabolite 2,6-dichlorobenzamide (BAM).^[3] This transformation is a critical step in its environmental fate.



[Click to download full resolution via product page](#)

Caption: Microbial degradation pathway of **Dichlobenil** to BAM and subsequently to 2,6-dichlorobenzoic acid.

General Experimental Workflow for Physicochemical Property Determination

The determination of the physicochemical properties of a compound like **Dichlobenil** in a laboratory setting follows a structured workflow to ensure accuracy and reproducibility of the results.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the laboratory determination of a physicochemical property of **Dichlobenil**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oecd.org [oecd.org]
- 2. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Microbial degradation pathways of the herbicide dichlobenil in soils with different history of dichlobenil-exposure (Journal Article) | ETDEWEB [osti.gov]
- 5. laboratuar.com [laboratuar.com]
- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 7. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 8. Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments--insights into degradation pathways, persistent metabolites and involved degrader organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pub.geus.dk [pub.geus.dk]
- 10. filab.fr [filab.fr]
- 11. epa.gov [epa.gov]
- 12. oecd.org [oecd.org]
- 13. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- To cite this document: BenchChem. [Physicochemical Properties of Dichlobenil: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1670455#physicochemical-properties-of-dichlobenil-for-laboratory-use>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com